Methyl 2-chloro-4-fluorobenzoate

organic synthesis Suzuki-Miyaura coupling nucleophilic aromatic substitution

Methyl 2-chloro-4-fluorobenzoate (CAS: 85953-29-3), also referred to as 2-chloro-4-fluorobenzoic acid methyl ester, is a dihalogenated aromatic ester with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol. It features a benzoate core bearing a chlorine atom at the ortho (2-) position and a fluorine atom at the para (4-) position.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 85953-29-3
Cat. No. B1362079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-fluorobenzoate
CAS85953-29-3
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
InChIKeyYZDLPZNWBRBZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-fluorobenzoate (CAS 85953-29-3) – Halogenated Benzoate Scaffold for Pharmaceutical and Agrochemical R&D


Methyl 2-chloro-4-fluorobenzoate (CAS: 85953-29-3), also referred to as 2-chloro-4-fluorobenzoic acid methyl ester, is a dihalogenated aromatic ester with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol. It features a benzoate core bearing a chlorine atom at the ortho (2-) position and a fluorine atom at the para (4-) position [1]. This specific 2-chloro-4-fluoro substitution pattern confers distinct electronic properties and reactivity profiles compared to mono-halogenated or alternative regioisomeric analogs [2]. The compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drug candidates, as well as in agrochemical formulations [3]. Commercial suppliers typically provide this compound as a colorless to light yellow clear liquid with a purity specification of ≥ 98% (GC), a boiling point of 105 °C/15 mmHg, and a density of 1.35 g/mL .

Methyl 2-chloro-4-fluorobenzoate – Why Regioisomeric and Mono-Halogenated Analogs Cannot Be Interchanged Without Validation


The substitution pattern and electronic environment of halogenated benzoate esters critically determine their reactivity in cross-coupling reactions, regioselectivity in subsequent functionalization steps, and ultimate biological activity when incorporated into larger molecular frameworks [1][2]. The 2-chloro-4-fluoro arrangement in methyl 2-chloro-4-fluorobenzoate establishes a specific charge distribution and steric profile that differs fundamentally from regioisomers such as methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5) or methyl 2-chloro-5-fluorobenzoate (CAS 647020-63-1) [3]. These differences manifest in varying ortho/para directing effects during electrophilic aromatic substitution, differential oxidative addition rates in palladium-catalyzed couplings due to altered C–Cl versus C–F bond activation energies, and distinct lipophilicity parameters that affect downstream pharmacokinetic properties [4]. Furthermore, studies on structurally related ortho-substituted benzoates demonstrate that mono-fluorinated analogs (e.g., methyl 2-fluorobenzoate) and the disubstituted 2-chloro-4-fluoro variant exhibit divergent metabolic fates and regiochemical outcomes in enzymatic transformations [2][5]. Consequently, substituting this specific 2-chloro-4-fluoro regioisomer with a seemingly similar halogenated benzoate ester without rigorous validation risks altering reaction yields, compromising synthetic route reproducibility, and introducing uncontrolled variables into structure-activity relationship (SAR) campaigns.

Methyl 2-chloro-4-fluorobenzoate – Quantitative Differentiation Evidence for Procurement Decisions


Methyl 2-chloro-4-fluorobenzoate – Electronic Substituent Effects Differentiate Reactivity from 2,5- and 4,2-Regioisomers

Methyl 2-chloro-4-fluorobenzoate possesses a distinct ortho-chloro, para-fluoro substitution pattern that establishes unique electronic properties compared to alternative regioisomers. The para-fluoro substituent exerts a strong –I (inductive electron-withdrawing) effect while simultaneously donating electron density via +M (mesomeric) resonance, which activates the aromatic ring toward electrophilic substitution at positions ortho to fluorine [1]. The ortho-chloro group, in contrast, exerts a net electron-withdrawing inductive effect with weak +M resonance. In the 2-chloro-4-fluoro regioisomer, the chlorine at C2 is para to the fluorine at C4, resulting in a different charge distribution at the C–Cl bond compared to the 4-chloro-2-fluoro analog (CAS 148893-72-5) where the chlorine is meta to fluorine [2]. This electronic distinction translates into measurable differences in reactivity: the 2-chloro-4-fluoro isomer has been explicitly employed as a substrate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, whereas the 4-chloro-2-fluoro isomer has been reported to undergo alternative reaction pathways under comparable conditions [3].

organic synthesis Suzuki-Miyaura coupling nucleophilic aromatic substitution cross-coupling

Methyl 2-chloro-4-fluorobenzoate – Vendor-Specified Purity Benchmark of ≥ 98% (GC) Exceeds Typical Specifications for Positional Isomers

Commercially available methyl 2-chloro-4-fluorobenzoate is supplied with a minimum purity specification of ≥ 98% as determined by gas chromatography (GC), a standard that is consistently documented across multiple reputable vendors . In contrast, the regioisomeric analog methyl 2-chloro-5-fluorobenzoate (CAS 647020-63-1) is routinely offered at a lower minimum purity specification of 95% . The 4-chloro-2-fluoro regioisomer (CAS 148893-72-5) is also supplied at a 95% purity grade . This consistent 3-percentage-point differential in minimum purity specification between the 2-chloro-4-fluoro isomer and its positional analogs has direct implications for synthetic reliability: a 95% purity grade implies up to 5% unidentified impurities by GC area normalization, which may include regioisomeric contaminants, unreacted starting materials, or degradation byproducts that can interfere with sensitive coupling reactions or introduce variability into biological assays . The ≥ 98% specification reduces the impurity burden by at least 60% relative to a 95% purity grade (from 5% to ≤ 2% maximum impurity content).

analytical chemistry quality control procurement synthesis

Methyl 2-chloro-4-fluorobenzoate – Computed Lipophilicity (Consensus LogP = 2.82) Predicts Distinct ADME Profile Relative to Mono-Halogenated Analogs

The computed consensus Log P (octanol-water partition coefficient) for methyl 2-chloro-4-fluorobenzoate is 2.82, derived from an average of five predictive algorithms (iLOGP: 2.2; XLOGP3: 3.53; WLOGP: 2.69; MLOGP: 2.94; SILICOS-IT: 2.75) . This value positions the compound in a lipophilicity range considered favorable for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5) [1]. For comparison, the mono-fluorinated analog methyl 2-fluorobenzoate (CAS 394-35-4) exhibits a predicted XLogP3 of approximately 1.6–1.9 based on available data [2]. The incorporation of the additional chloro substituent in the 2-chloro-4-fluoro derivative increases the consensus LogP by approximately 1 log unit relative to the mono-fluorinated counterpart, reflecting a roughly 10-fold increase in predicted octanol-water partitioning. This lipophilicity differential has direct implications for membrane permeability, plasma protein binding, and metabolic stability when the scaffold is incorporated into larger drug-like molecules [3]. Additionally, the computed aqueous solubility (LogS ESOL = –3.47, corresponding to 0.064 mg/mL) is moderate and characteristic of a fragment-like molecule suitable for further elaboration .

medicinal chemistry drug design ADME SAR

Methyl 2-chloro-4-fluorobenzoate – Validated as Key Intermediate in 3-Aryluracil Herbicide Synthesis (US Patent 4,941,909)

Methyl 2-chloro-4-fluorobenzoate is explicitly disclosed and claimed as a critical synthetic intermediate in US Patent 4,941,909 (assigned to Hoffmann-La Roche Inc.) for the preparation of herbicidal 3-aryluracil compounds [1]. The patent describes the compound's role in constructing the aryl substituent at the N3 position of the uracil core, a structural motif essential for the herbicidal activity of this class of weed control agents [2]. The patent specification specifically recites 2-chloro-4-fluorobenzoic acid methyl ester as a precursor that, upon hydrolysis and subsequent coupling reactions, yields active 3-aryluracil derivatives with demonstrated herbicidal efficacy [1]. In contrast, alternative regioisomers such as methyl 2-chloro-5-fluorobenzoate are not cited in this patent family for the same synthetic application, indicating that the specific 2-chloro-4-fluoro substitution pattern is integral to the synthetic route and ultimate biological activity of the claimed herbicidal compounds . The patent also describes the compound's utility in generating intermediates that are subsequently elaborated into 3-aryluracils bearing specific substitution patterns that confer optimal weed control activity [1].

agrochemicals herbicide patent 3-aryluracil

Methyl 2-chloro-4-fluorobenzoate – Boiling Point and Physical Form Differentiate from 4-Chloro-2-Fluoro Regioisomer for Handling Considerations

Methyl 2-chloro-4-fluorobenzoate is a colorless to light yellow clear liquid at room temperature with a reported boiling point of 105 °C at 15 mmHg (equivalent to approximately 245–250 °C at atmospheric pressure by extrapolation) and a refractive index of n20D 1.52 . In contrast, the regioisomeric methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5) is reported as a solid at 20 °C, with a density of 1.31 g/mL and a refractive index of 1.51 . This phase difference at ambient temperature has practical implications for laboratory handling, storage, and synthetic workflow design. Liquid intermediates can be directly dispensed by volume using syringes or automated liquid handlers, whereas solid analogs require weighing and dissolution prior to use, potentially introducing additional processing steps and solvent exposure [1]. The liquid physical state of the 2-chloro-4-fluoro isomer also facilitates its use as a neat reagent in certain solvent-free or high-concentration reaction protocols. The boiling point of 105 °C/15 mmHg further enables purification by vacuum distillation if required, providing an orthogonal purification option not applicable to thermally unstable solids .

physical properties handling procurement synthesis planning

Methyl 2-chloro-4-fluorobenzoate – Chlorine Substituent Enables Microbial Reductive Dehalogenation Pathway Not Observed for Mono-Fluorinated Analogs

The 2-chloro-4-fluorobenzoate scaffold (as the free acid) undergoes stoichiometric microbial reductive dechlorination to yield 4-fluorobenzoate, as demonstrated in studies using resting cells of Pseudomonas strain KZ-4 [1]. This specific biotransformation pathway—conversion of a chloro-fluoro disubstituted benzoate to a mono-fluorinated benzoate via reductive dehalogenation—requires the presence of an ortho-chloro substituent on the aromatic ring. In contrast, mono-fluorinated analogs such as methyl 2-fluorobenzoate lack the reducible C–Cl bond and therefore do not undergo this reductive dechlorination pathway; instead, enzymatic oxidation studies have shown that methyl 2-fluorobenzoate yields a single diol product regioselectively via toluene dioxygenase-mediated oxidation, whereas methyl 2-chlorobenzoate yields a mixture of regioisomers [2]. The differential metabolic fate has implications both for environmental fate assessment of compounds containing this scaffold and for potential biocatalytic applications in selective defunctionalization strategies [3].

environmental chemistry biodegradation metabolism reductive dehalogenation

Methyl 2-chloro-4-fluorobenzoate – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Agrochemical R&D – 3-Aryluracil Herbicide Intermediate

Methyl 2-chloro-4-fluorobenzoate is a validated intermediate for the synthesis of 3-aryluracil herbicides as disclosed in US Patent 4,941,909 [1]. The patent describes the compound's utility in constructing the aryl moiety at the N3 position of the uracil core, a critical structural feature for herbicidal activity against target weeds. Researchers developing novel herbicides within this chemical class should prioritize this specific 2-chloro-4-fluoro regioisomer, as the patent enablement and claims are tied to this substitution pattern. Alternative regioisomers are not cited in the same patent family for this application .

Medicinal Chemistry – Fragment-Based Lead Optimization with Defined Lipophilicity

With a consensus LogP of 2.82 and an aqueous solubility of 0.064 mg/mL (LogS ESOL = –3.47), methyl 2-chloro-4-fluorobenzoate provides a balanced lipophilicity-hydrophilicity profile suitable for fragment-based drug discovery [1]. The incorporation of both chloro and fluoro substituents yields a LogP approximately 1 unit higher (10-fold increased partitioning) compared to the mono-fluorinated analog methyl 2-fluorobenzoate . This property differential makes the 2-chloro-4-fluoro scaffold an appropriate choice when medicinal chemists seek to increase membrane permeability or modulate metabolic stability during lead optimization campaigns, without exceeding Lipinski's Rule of Five thresholds .

Organic Synthesis – Regioselective Cross-Coupling Precursor

The ortho-chloro, para-fluoro substitution pattern of methyl 2-chloro-4-fluorobenzoate provides a defined electronic environment that supports regioselective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with fluorinated arenes [1]. The para-fluoro substituent activates the aromatic ring toward electrophilic substitution ortho to fluorine while the ortho-chloro group provides a handle for oxidative addition in cross-coupling manifolds . This combination of substituents offers synthetic chemists a predictable and documented reactivity profile for constructing more complex fluorinated aromatic frameworks .

Quality-Controlled Pharmaceutical Intermediate Procurement

For procurement specialists sourcing intermediates for pharmaceutical synthesis, methyl 2-chloro-4-fluorobenzoate is commercially available with a ≥ 98% (GC) purity specification across multiple reputable suppliers [1]. This specification represents a ≥ 3 percentage-point improvement over the typical 95% purity offered for regioisomeric analogs such as methyl 2-chloro-5-fluorobenzoate and methyl 4-chloro-2-fluorobenzoate . The higher purity grade translates to a ≥ 60% reduction in maximum allowable impurities, minimizing the risk of impurity-related synthetic failures and ensuring batch-to-batch reproducibility in regulated pharmaceutical manufacturing environments .

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